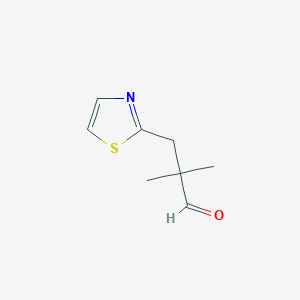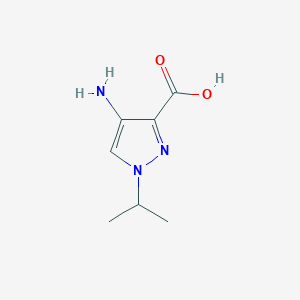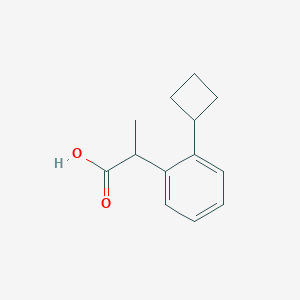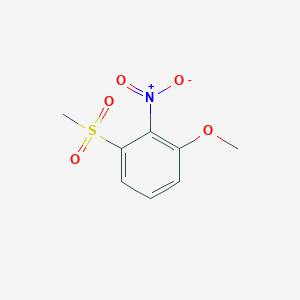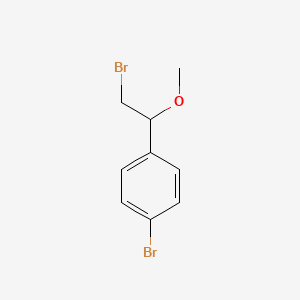
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-bromo-1-methoxyethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-methoxyethyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-bromo-1-methoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromo groups act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The methoxyethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the electronic properties of the benzene ring and the substituents .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(2-methoxyethyl)benzene
- 1-Bromo-4-(2-bromoethyl)benzene
- 1-Bromo-4-(2-chloro-1-methoxyethyl)benzene
Uniqueness
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is unique due to the presence of both a bromo group and a 2-bromo-1-methoxyethyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and allows for diverse chemical transformations compared to similar compounds .
Propiedades
Fórmula molecular |
C9H10Br2O |
|---|---|
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
1-bromo-4-(2-bromo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 |
Clave InChI |
FKXYYZILHKUIOI-UHFFFAOYSA-N |
SMILES canónico |
COC(CBr)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)
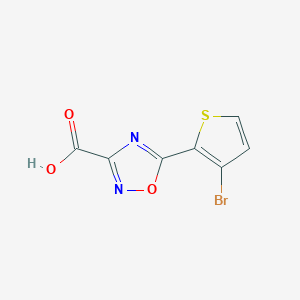

![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)


![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
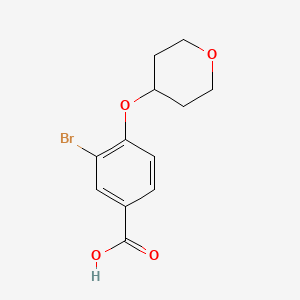
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
